

2-Hydroxyquinoline-4-carboxamide: Technical Monograph & Application Guide

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Compound of Interest

Compound Name: 2-Hydroxyquinoline-4-carboxamide

CAS No.: 119438-96-9

Cat. No.: B2963266

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Executive Summary

2-Hydroxyquinoline-4-carboxamide (CAS 119438-96-9) is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a "privileged structure" for fragment-based drug discovery (FBDD). While historically recognized as a synthetic intermediate, recent pharmacological profiling has elevated its status as a core pharmacophore for O-GlcNAc transferase (OGT) inhibition and antimalarial therapeutics (targeting PfEF2).

This guide provides a rigorous technical analysis of the compound's physiochemical identity, synthetic pathways, and biological mechanisms.^[1] It addresses the critical tautomeric equilibrium between the 2-hydroxy and 2-oxo forms—a nuance often overlooked in commercial catalogs but vital for molecular docking and receptor binding studies.

Chemical Identity & Tautomeric Analysis

Core Identifiers

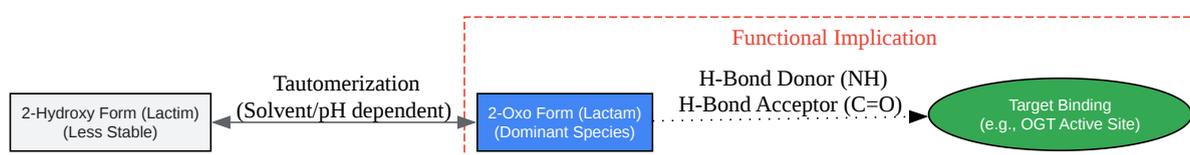
The following identifiers are verified for the primary amide structure. Researchers must note that commercial vendors may list this compound under its tautomeric name, 2-oxo-1,2-dihydroquinoline-4-carboxamide.

Identifier Type	Value	Notes
CAS Number	119438-96-9	Specific to the amide.[2][3][4] (Acid precursor is 84906-81-0)
IUPAC Name	2-oxo-1,2-dihydroquinoline-4-carboxamide	Preferred IUPAC name favoring the keto form
Common Name	2-Hydroxyquinoline-4-carboxamide	Historical/Enol nomenclature
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	
Molecular Weight	188.18 g/mol	
InChIKey	GBSMDMHOLCNP CU-UHFFFAOYSA-N	
Canonical SMILES	C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N	Depicts the 2-oxo tautomer

Tautomeric Equilibrium (The "Warhead" Context)

In solution and solid-state, the quinoline ring system at the 2-position predominantly exists in the 2-oxo (lactam) form rather than the 2-hydroxy (lactim) form. However, the "2-hydroxy" nomenclature persists in literature.

- Implication for Docking: When modeling this scaffold into protein active sites (e.g., OGT), the NH of the lactam acts as a hydrogen bond donor, while the Carbonyl Oxygen acts as an acceptor. Using the incorrect enol tautomer in in silico screens can lead to false-negative binding energy predictions.



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Figure 1: Tautomeric equilibrium favoring the 2-oxo species, critical for accurate pharmacophore modeling.

Synthetic Methodologies

The synthesis of **2-hydroxyquinoline-4-carboxamide** is typically achieved via a two-stage workflow starting from isatin or aniline derivatives. The Pfitzinger Reaction is the most robust route for generating the carboxylic acid precursor, followed by amidation.

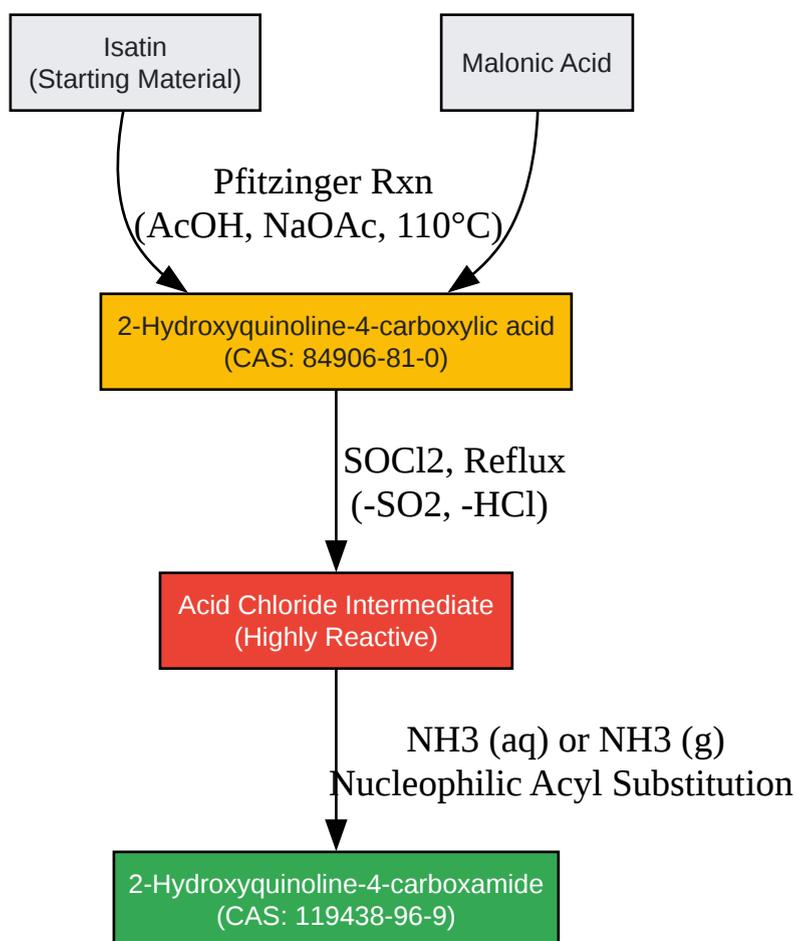
Protocol: The Modified Pfitzinger Route

Step 1: Synthesis of Precursor (Acid)

- Reagents: Isatin, Malonic Acid, Acetic Acid, Sodium Acetate.[5]
- Mechanism: Base-catalyzed condensation of isatin with malonic acid followed by decarboxylation and ring expansion.
- Yield: Typically 65–80%.

Step 2: Amidation (Acid to Amide)

- Reagents: Thionyl Chloride (), Ammonium Hydroxide () or Ammonia gas.
- Causality: Direct amidation of the carboxylic acid is difficult due to the high melting point and poor solubility of the quinolone core. Conversion to the highly reactive acid chloride intermediate is necessary to drive the reaction with ammonia.



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Figure 2: Step-wise synthetic pathway from Isatin to the target Carboxamide.

Experimental Validation (Self-Validating Protocol)

To ensure the synthesis was successful, the following checkpoints must be met:

- Acid Chloride Formation: The reaction mixture should turn homogenous and release gas (). Upon cooling, the acid chloride often precipitates or crystallizes.
- Amidation Exotherm: Addition of ammonia to the acid chloride is highly exothermic. A lack of heat generation indicates failed acid chloride formation.
- Solubility Check: The final amide is significantly less soluble in acidic media than the starting carboxylic acid.

Biological Applications & Mechanism of Action[1][7]

The **2-hydroxyquinoline-4-carboxamide** scaffold acts as a uridine mimetic, allowing it to compete with natural substrates in nucleotide-binding enzymes.

O-GlcNAc Transferase (OGT) Inhibition

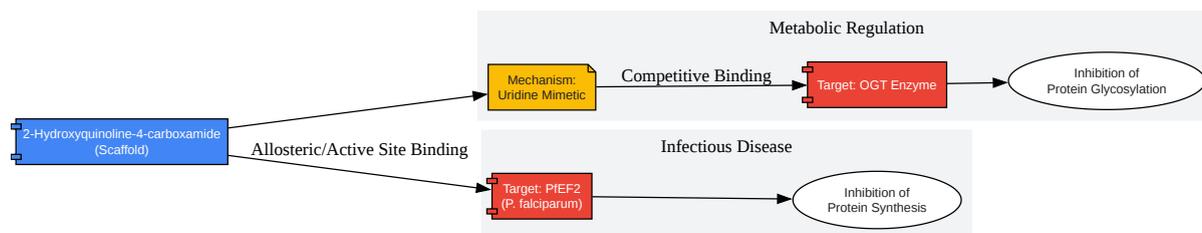
OGT adds N-acetylglucosamine to serine/threonine residues of nuclear and cytoplasmic proteins. Dysregulation of OGT is linked to cancer and diabetes.[6]

- Mechanism: The quinolone-4-carboxamide core mimics the uracil ring of the natural donor substrate, UDP-GlcNAc.
- Binding Mode: The amide group forms critical hydrogen bonds with the backbone of the OGT active site (specifically mimicking the interactions of the uridine N3-H and O4).
- Significance: This scaffold serves as a "fragment hit" (IC₅₀ ~100 μM range) that can be "grown" into nanomolar inhibitors by attaching appendages that extend into the sugar-binding pocket.

Antimalarial Activity (PfEF2)

Substituted quinoline-4-carboxamides (e.g., DDD107498) have emerged as potent antimalarials.

- Target: Plasmodium falciparum elongation factor 2 (PfEF2).
- Role of Scaffold: The core carboxamide is essential for binding to the GTP-binding domain of the ribosome-associated factor, inhibiting protein synthesis in the parasite.



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Figure 3: Dual therapeutic mechanisms targeting metabolic enzymes and parasitic translation factors.

Analytical Characterization Data

When characterizing the synthesized or purchased material, the following spectral features confirm identity.

Technique	Expected Signal / Feature	Interpretation
1H NMR (DMSO-d6)	11-12 ppm (Broad Singlet)	Lactam NH (indicates 2-oxo form).
1H NMR (DMSO-d6)	7.5 - 8.2 ppm (Multiplets)	Aromatic protons of the benzene ring.
1H NMR (DMSO-d6)	7.0 - 8.0 ppm (Broad Singlets)	Amide protons (often distinct peaks due to restricted rotation).
LC-MS (ESI+)	189.07	Protonated molecular ion.
Melting Point	> 300°C	High MP due to strong intermolecular H-bonding network (typical of quinolones).

References

- Zhang, X., et al. (2018).[6][7] "Fragment-Based Design of **2-Hydroxyquinoline-4-carboxamide** Derivatives as O-GlcNAc Transferase Inhibitors." European Journal of Medicinal Chemistry. (Context: Establishes the scaffold as a uridine mimetic).
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